Benzyl buta-2,3-dienoate
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Overview
Description
H10O2. It is an organic compound with a molecular weight of 174.196 g/mol. The structure consists of a benzyl group attached to a buta-2,3-dienoate moiety .
Preparation Methods
Synthetic Routes::
Michael Addition Reaction:
- Although not commonly produced on an industrial scale, benzyl buta-2,3-dienoate can be synthesized in a laboratory setting using the methods mentioned above.
Chemical Reactions Analysis
Benzyl buta-2,3-dienoate undergoes various chemical reactions:
Conjugate Addition: The double bond in the buta-2,3-dienoate moiety makes it susceptible to nucleophilic attack. Reagents like amines, thiols, or organometallic compounds can add to the double bond.
Hydrolysis: Treatment with aqueous acid or base leads to the hydrolysis of the ester group, yielding the corresponding carboxylic acid or alcohol.
Oxidation: Oxidizing agents can convert the double bond to a carbonyl group.
Reduction: Reduction of the double bond can yield the corresponding saturated compound.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzyl buta-2,3-dienoate finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its reactivity and structural features.
Photophysics: Its conjugated system makes it interesting for studies related to light absorption and emission.
Mechanism of Action
- The exact mechanism of action for benzyl buta-2,3-dienoate depends on its specific application. its reactivity and functional groups allow it to participate in various chemical processes.
Comparison with Similar Compounds
- Benzyl buta-2,3-dienoate shares similarities with other conjugated dienes and esters. its unique combination of a benzyl group and a butadienoate moiety sets it apart.
Properties
CAS No. |
187661-86-5 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-8H,1,9H2 |
InChI Key |
CTUHKECYXJFULO-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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